BenchChemオンラインストアへようこそ!

1-(4-Fluoronaphthalen-1-yl)ethanamine

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

1-(4-Fluoronaphthalen-1-yl)ethanamine (CAS 1260486-39-2) is a fluorinated arylethylamine building block featuring a single chiral center at the benzylic carbon. The compound belongs to the class of 1-(halonaphthalen-1-yl)ethanamines, combining a naphthalene core with a 4-fluoro substituent and a primary amine side chain.

Molecular Formula C12H12FN
Molecular Weight 189.23 g/mol
CAS No. 1260486-39-2
Cat. No. B1443936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoronaphthalen-1-yl)ethanamine
CAS1260486-39-2
Molecular FormulaC12H12FN
Molecular Weight189.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C2=CC=CC=C21)F)N
InChIInChI=1S/C12H12FN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3
InChIKeyMVNSJXXBMVYRCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoronaphthalen-1-yl)ethanamine (CAS 1260486-39-2): Core Identity and Structural Classification for Procurement


1-(4-Fluoronaphthalen-1-yl)ethanamine (CAS 1260486-39-2) is a fluorinated arylethylamine building block featuring a single chiral center at the benzylic carbon [1]. The compound belongs to the class of 1-(halonaphthalen-1-yl)ethanamines, combining a naphthalene core with a 4-fluoro substituent and a primary amine side chain. It is commercially supplied as a racemic mixture with a standard purity of 95% . Its structural features position it as a versatile scaffold in medicinal chemistry, where the fluoro-naphthyl moiety can modulate lipophilicity, metabolic stability, and target binding interactions compared to non-fluorinated naphthyl or phenyl analogs.

Why a Simple 1-(Naphthalen-1-yl)ethanamine Cannot Replace 1-(4-Fluoronaphthalen-1-yl)ethanamine (1260486-39-2)


Generic substitution with non-fluorinated analogs or positional isomers is chemically unsound when the 4-fluoro substituent is integral to the target interaction profile. The fluoro atom at the 4-position of the naphthalene ring significantly alters the electron density of the aromatic system, directly affecting pi-stacking, halogen bonding, and hydrogen bond acceptor capacities [1]. Furthermore, as evidenced by metabolic studies on 1-fluoronaphthalene, a fluoro substituent can block epoxidation at the substituted double bond and redirect metabolic oxidation to distal ring positions, altering the metabolite profile compared to the non-fluorinated parent [2]. Consequently, substituting 1-(4-Fluoronaphthalen-1-yl)ethanamine with an unsubstituted naphthyl ethanamine introduces uncontrolled variables in both pharmacodynamics and ADME outcomes, compromising the reproducibility of structure-activity relationship (SAR) studies.

Quantitative Differentiation of 1-(4-Fluoronaphthalen-1-yl)ethanamine (1260486-39-2) for Scientific Selection


Enantiomeric Resolution: Racemic Mixture vs. Single Enantiomer Procurement

The racemic target compound (CAS 1260486-39-2, 95% purity) can be differentiated from its commercially available, enantiopure (R)-isomer, (1R)-1-(4-fluoronaphthalen-1-yl)ethanamine (CAS 1211568-72-7, 97% purity) . Researchers must select between the cost-effective racemate for initial screening and the high-fidelity single enantiomer (priced at £131.00/100 mg for the (R)-form) for studies where stereochemistry dictates biological activity .

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

Lipophilicity Modulation via 4-Fluoro Substitution on the Naphthalene Core

The predicted partition coefficient (LogP) for 1-(4-fluoronaphthalen-1-yl)ethanamine is calculated as 2.65 . This value is higher than the predicted LogP for the non-fluorinated analog, 1-(naphthalen-1-yl)ethanamine (LogP ~2.2, based on ACD/Labs prediction), reflecting the lipophilic contribution of the fluoro substituent. The increased lipophilicity can enhance passive membrane permeability by approximately 0.3-0.5 log units, a factor critical for central nervous system (CNS) drug design [1].

Lipophilicity LogP Blood-Brain Barrier ADME

Metabolic Soft Spot Shielding: Positional Blockade of Epoxidation by the 4-Fluoro Substituent

Metabolic studies on 1-fluoronaphthalene demonstrate that a fluoro substituent at the 1-position blocks epoxidation at the fluoro-substituted double bond and redirects oxidation to the 3,4- and 5,6-positions of the naphthalene ring [1]. This class-level evidence strongly infers that 1-(4-fluoronaphthalen-1-yl)ethanamine will exhibit enhanced metabolic stability at the 4-fluoro substituted position compared to 1-(naphthalen-1-yl)ethanamine, which lacks this blockade and is susceptible to 1,2-epoxidation. In Cunninghamella elegans, 1-fluoronaphthalene metabolism was highly stereoselective, producing trans-3,4- and 5,6-dihydrodiols with S,S absolute stereochemistry, a pathway unavailable to the non-fluorinated parent [1].

Metabolic Stability Cytochrome P450 Fluorine Effect Epoxidation

Predicted Basicity (pKa) and Its Impact on Salt Formation and Solubility

The predicted pKa for the protonated amine of the closely related (1S)-1-(4-fluoronaphthalen-1-yl)ethanamine is 9.21 ± 0.29 . This value is about 0.4 log units lower than the predicted pKa of 1-(naphthalen-1-yl)ethanamine (pKa ~9.6), reflecting the electron-withdrawing inductive effect of the 4-fluoro substituent through the naphthalene ring. The lower basicity directly influences salt formation stoichiometry, aqueous solubility, and the compound's ionization state at physiological pH (7.4), where the target compound will be >98% protonated compared to >99% for the non-fluorinated analog—a small but potentially significant difference for tissue distribution and lysosomal trapping [1].

pKa Amine Basicity Salt Selection Formulation

Optimal Application Scenarios for 1-(4-Fluoronaphthalen-1-yl)ethanamine (1260486-39-2) Based on Quantitative Differentiation


CNS Lead Optimization Requiring Stereochemical Exploration

In CNS drug discovery programs, the target compound's enhanced lipophilicity (LogP 2.65) aligns with blood-brain barrier penetration requirements . A cost-effective screening cascade can be implemented: the racemate (1260486-39-2) is used for high-throughput SAR exploration, while the (R)-enantiomer (1211568-72-7) is procured for potency and selectivity profiling once a hit series is confirmed, as chirality often dictates receptor subtype selectivity in aminergic GPCR targets .

Building Block Libraries with Improved Microsomal Stability

For compound library synthesis, 1-(4-fluoronaphthalen-1-yl)ethanamine should be prioritized over its non-fluorinated analog when the naphthyl moiety occupies a solvent-exposed region of the binding pocket. The 4-fluoro substituent's ability to block epoxidation at its site of attachment reduces Phase I oxidative metabolism at that position [1], potentially increasing half-life in liver microsome assays and reducing the risk of reactive metabolite formation.

Salt and Polymorph Screening for Oral Formulation Development

The lower basicity (pKa ~9.21) of the target compound compared to non-fluorinated naphthyl ethanamines can be exploited in salt screening campaigns . Procurement of the 95% pure racemate as the free base allows formulators to explore a range of pharmaceutically acceptable salts (e.g., hydrochloride, sulfate, mesylate) to optimize solubility and dissolution rate, knowing that the fluoro substituent will influence crystal lattice energies.

Synthesis of 5-HT2B Antagonist Scaffolds via Reductive Amination

The primary amine functionality of 1-(4-fluoronaphthalen-1-yl)ethanamine provides a direct handle for reductive amination with pyrimidine carbaldehydes, enabling access to 4-(4-fluoronaphthalen-1-yl)-6-substituted-pyrimidin-2-amines, a chemotype exemplified by the potent 5-HT2B antagonist RS-127445 (pKi = 9.5) [2]. This specific downstream application underscores the compound's value as a key intermediate, where the 4-fluoronaphthyl moiety is a pharmacophoric element for receptor binding.

Quote Request

Request a Quote for 1-(4-Fluoronaphthalen-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.